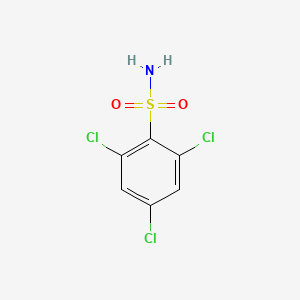

2,4,6-Trichlorobenzenesulfonamide

Descripción general

Descripción

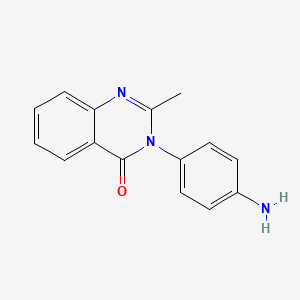

2,4,6-Trichlorobenzenesulfonamide is a chemical compound that is part of a broader class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring substituted with a sulfonamide group and various other functional groups. The specific structure and substituents on the benzene ring can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of aminoguanidines with appropriate phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Another synthetic approach includes the reaction of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides, which has been described and discussed for its mechanism . Additionally, synthetic routes for related compounds such as 2,4,6-tris(chlorosulfonyl)- and 2,4,6-tris(fluorosulfonyl) derivatives have been developed, demonstrating the versatility of synthetic methods for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with the presence of multiple asymmetric rotors within the molecule, as observed in the crystal structure of 2,4,6-triisopropylbenzenesulfonamide . The structure of these compounds is often determined using X-ray diffraction techniques, and the presence of intramolecular flexibility is a notable feature. The molecular conformations and the intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of the crystal structure .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can exhibit interesting chemical behavior, such as sulfonamide-sulfonimide tautomerism. This tautomerism is influenced by the solvent polarity and can be characterized by spectroscopic methods and theoretical calculations . The reactivity of these compounds can also be explored in the context of their biological activity, where they may interact with biological targets through mechanisms such as hydrogen bonding or by inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's metabolic stability, as seen in the case of triazine derivatives . The crystal structure and conformational properties can also impact the vibrational properties of the compounds, which can be studied using infrared and Raman spectroscopy . The thermal behavior of these compounds is another aspect of their physical properties that can be investigated through thermal analysis techniques .

Aplicaciones Científicas De Investigación

Catalytic Ozonation in Wastewater Treatment

The degradation of chlorophenols like 2,4,6-trichlorophenol in synthetic wastewater has been a subject of interest. Research conducted by Kruanak and Jarusutthirak (2019) explored the efficiency of catalytic ozonation using nickel oxide on alumina support as a catalyst. They found that this method significantly enhanced the degradation of 2,4,6-trichlorophenol, showcasing its potential application in wastewater treatment processes (Kruanak & Jarusutthirak, 2019).

Crystal Structure Analysis

The crystal structure of compounds related to 2,4,6-trichlorobenzenesulfonamide has been analyzed to understand their molecular configuration. Tremayne et al. (1999) utilized Monte Carlo methods and X-ray powder diffraction data to determine the crystal structure of 2,4,6-triisopropylbenzenesulfonamide. Their research contributes to the fundamental understanding of the molecular structure of such compounds, which is crucial for their applications in various fields (Tremayne et al., 1999).

Photocatalytic Water Treatment

The photocatalytic removal of chlorophenols, including 2,4,6-trichlorophenol, using commercial ZnO powder was investigated by Gaya et al. (2010). Their study highlights the potential of ZnO in the photocatalytic degradation of toxic pollutants in water, thereby presenting a viable solution for water pollution control (Gaya et al., 2010).

Ozonation Process Modeling

Chu and Wong (2003) studied the ozonation of 2,4,6-trichlorophenol and proposed a model to predict the degradation rates under various conditions. This research is significant for understanding the dynamics of ozonation in water treatment and for the design of effective treatment systems (Chu & Wong, 2003).

Detection and Monitoring in Environment

Jin et al. (2012) focused on deriving predicted no effect concentrations (PNEC) for 2,4,6-trichlorophenol based on toxicity data. This research is crucial for environmental monitoring and risk assessment, ensuring that levels of such compounds in the environment are within safe limits (Jin et al., 2012).

Electrochemical Sensing for Toxicants

Buledi et al. (2021) developed an electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-trichlorophenol. This study is significant in environmental monitoring, offering a practical approach for detecting hazardous toxicants in water (Buledi et al., 2021).

Propiedades

IUPAC Name |

2,4,6-trichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAFNZVMBOZODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

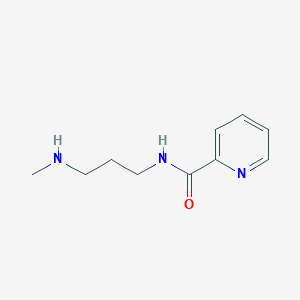

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361495 | |

| Record name | 2,4,6-Trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28460-30-2 | |

| Record name | 2,4,6-Trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)